4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazones with suitable reagents. One common method involves the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-ethoxyphenyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, dichlorophenyl, and methoxyphenyl groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1006336-72-6 |
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Molecular Formula |
C23H17Cl3N2O2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-29-17-8-3-14(4-9-17)22-21(26)23(15-5-10-18(30-2)11-6-15)28(27-22)16-7-12-19(24)20(25)13-16/h3-13H,1-2H3 |
InChI Key |
FSBUJSKJYCDPTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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